molecular formula C11H13BrO2 B13878057 Methyl 5-(2-bromoethyl)-2-methylbenzoate

Methyl 5-(2-bromoethyl)-2-methylbenzoate

Cat. No.: B13878057
M. Wt: 257.12 g/mol
InChI Key: OPIVPASOXDEICB-UHFFFAOYSA-N
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Description

Methyl 5-(2-bromoethyl)-2-methylbenzoate is a brominated aromatic ester characterized by a methyl ester group at position 2 and a 2-bromoethyl substituent at position 5 of the benzoyl ring. This compound serves as a versatile intermediate in organic synthesis, particularly for constructing complex molecules in pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

IUPAC Name

methyl 5-(2-bromoethyl)-2-methylbenzoate

InChI

InChI=1S/C11H13BrO2/c1-8-3-4-9(5-6-12)7-10(8)11(13)14-2/h3-4,7H,5-6H2,1-2H3

InChI Key

OPIVPASOXDEICB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CCBr)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-bromoethyl)-2-methylbenzoate typically involves the bromination of a suitable precursor. One common method is the bromination of Methyl 2-methylbenzoate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures to facilitate the formation of the bromoethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-bromoethyl)-2-methylbenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Reduction Reactions: The bromoethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methyl group on the benzene ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Reduction: Formation of Methyl 5-(ethyl)-2-methylbenzoate.

    Oxidation: Formation of Methyl 5-(2-bromoethyl)-2-carboxybenzoate.

Scientific Research Applications

Methyl 5-(2-bromoethyl)-2-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-(2-bromoethyl)-2-methylbenzoate depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations to yield desired products. In medicinal chemistry, its mechanism may involve interactions with biological targets, such as enzymes or receptors, through its functional groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Methyl 5-(cyanomethyl)-2-methylbenzoate (C₁₁H₁₁NO₂)
  • Substituents: Cyanomethyl at position 5, methyl at position 2.
  • Key Differences: The cyanomethyl group (–CH₂CN) is strongly electron-withdrawing, enhancing electrophilic aromatic substitution (EAS) reactivity compared to the bromoethyl group (–CH₂CH₂Br).
  • Applications : Used in synthesizing nitrile-containing bioactive compounds. Its higher polarity (logP ≈ 1.8) contrasts with the bromoethyl analog, which has greater lipophilicity (estimated logP ≈ 3.2) .
Methyl 5-bromo-2-hydroxybenzoate (C₈H₇BrO₃)
  • Substituents : Bromine at position 5, hydroxyl at position 2.
  • Key Differences : The hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents. The bromine atom directly on the ring enhances EAS reactivity at position 3 or 3. In contrast, the bromoethyl group in the target compound allows for aliphatic substitution reactions .
Methyl 2-bromomethylbenzoate (C₉H₉BrO₂)
  • Substituents : Bromomethyl at position 2.
  • Key Differences : The bromine is adjacent to the ester group, facilitating nucleophilic substitution (e.g., SN2 reactions). The target compound’s bromoethyl chain offers greater steric flexibility for coupling reactions .

Functional Group Reactivity

Methyl 5-(2-bromoacetyl)-2-propoxybenzoate (C₁₃H₁₅BrO₄)
  • Substituents : Bromoacetyl at position 5, propoxy at position 2.
  • Key Differences : The bromoacetyl group (–COCH₂Br) is more reactive toward nucleophiles (e.g., amines, thiols) than the bromoethyl group. The propoxy group increases steric hindrance, reducing ring substitution rates compared to the methyl ester in the target compound .
Ethyl 2-amino-3-bromo-5-methylbenzoate (C₁₀H₁₂BrNO₂)
  • Substituents: Amino at position 2, bromine at position 3, methyl at position 4.
  • Key Differences: The amino group enables diazotization or amide bond formation, while bromine at position 3 directs EAS to position 4. The target compound lacks directing groups, making its reactivity dependent on the bromoethyl chain .

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